1-(2-Methoxyphenyl)-1,4-diazepane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-6-3-2-5-11(12)14-9-4-7-13-8-10-14/h2-3,5-6,13H,4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVWBCZPFUFQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566029 | |
| Record name | 1-(2-Methoxyphenyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152943-97-0 | |
| Record name | Hexahydro-1-(2-methoxyphenyl)-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152943-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Heterocyclic Scaffolds in Drug Discovery: a Focus on 1,4 Diazepanes
Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental building blocks in medicinal chemistry. Their diverse structures and ability to interact with a wide range of biological targets make them a cornerstone of drug discovery. Among these, the 1,4-diazepane scaffold, a seven-membered ring with two nitrogen atoms at the first and fourth positions, has emerged as a "privileged structure." researchgate.netjocpr.com This designation is attributed to its capacity to serve as a versatile framework for designing ligands for numerous receptors, leading to a broad spectrum of biological activities. researchgate.netjocpr.com
The 1,4-diazepine ring system and its derivatives, particularly benzodiazepines, have a long and successful history in medicine, with applications as anticonvulsants, anxiolytics, sedatives, and hypnotics. nih.govnih.govnih.gov The semi-rigid and compact nature of the diazepine (B8756704) ring, combined with its capacity for spatial arrangement of various substituents, provides a unique combination of properties desirable in drug candidates. nih.govacs.org Researchers have successfully synthesized a variety of 1,4-diazepane-based compounds that exhibit a range of pharmacological effects, including antagonism of the orexin (B13118510) receptor for the treatment of insomnia and agonism of the cannabinoid receptor 2. nih.govnih.gov The development of efficient synthetic methods for creating diverse 1,4-diazepine scaffolds continues to be an active area of research, promising to unlock new therapeutic possibilities. nih.govresearchgate.net
The Significance of N Substituted Methoxyphenyl Moieties in Bioactive Molecules
The introduction of a methoxyphenyl group, particularly as an N-substituent, can significantly influence the biological activity and physicochemical properties of a molecule. nih.gov The methoxy (B1213986) group (-OCH3) is a common feature in many natural products and approved drugs, where it can enhance ligand-target binding, improve metabolic stability, and favorably alter absorption, distribution, metabolism, and excretion (ADME) parameters. nih.gov
The Rationale for a Comprehensive Academic Investigation of 1 2 Methoxyphenyl 1,4 Diazepane
General Synthetic Routes to 1,4-Diazepane Scaffolds
The 1,4-diazepane framework is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. Its synthesis has been an area of active research, leading to a variety of versatile methods for its construction. researchgate.net
Ring Closure Strategies for Homopiperazine (B121016) Formation
The formation of the homopiperazine ring can be achieved through several key strategies, including cyclization and ring expansion reactions.
One common approach involves the cyclization of linear precursors. For instance, N,N'-diprotected ethylenediamine (B42938) can react with a 1,3-dihalopropane in the presence of a base like sodium alkoxide to form the seven-membered ring. Subsequent removal of the protecting groups yields the homopiperazine core. Another method involves the reductive cyclization of N-(2-cyanoethyl)ethylenediamine, often using a catalyst under hydrogenation conditions.
Ring expansion offers an alternative route. The Schmidt rearrangement, a classic method for nitrogen insertion, can be applied to 2-azabicyclo[2.2.2]octanone. This reaction effectively expands the six-membered piperidine (B6355638) ring into the seven-membered diazepane lactam, which can then be reduced to the desired homopiperazine. More advanced photochemical methods, such as the oxaziridine (B8769555) rearrangement, have also been developed to achieve this transformation under mild conditions, often with improved selectivity and safety profiles when adapted to continuous-flow reactors.
Modern synthetic developments include the use of N-propargylamines as versatile building blocks. These compounds can undergo various cyclization reactions, offering high atom economy and shorter synthetic pathways to the 1,4-diazepane core. researchgate.net Asymmetric reductive amination is another important reaction for producing chiral 1,4-diazepanes. researchgate.net
Functionalization of the Diazepane Nitrogen Atoms
Once the 1,4-diazepane scaffold is formed, the two secondary nitrogen atoms provide reactive handles for further modification. These nitrogens can be functionalized through common reactions such as alkylation, acylation, and sulfonylation. For example, reductive amination can be used to introduce alkyl groups onto one or both nitrogen atoms. This involves reacting the diazepane with an aldehyde or ketone in the presence of a reducing agent. This process allows for the controlled installation of a wide variety of substituents, including complex pendant arms like alkoxy-2-hydroxybenzyl groups, which can lead to mono-, di-, or tri-substituted products depending on the reaction conditions. nih.gov
Targeted Introduction of the 2-Methoxyphenyl Substituent
The introduction of the 2-methoxyphenyl group onto the 1,4-diazepane scaffold is a key step in the synthesis of the target compound. This transformation is typically achieved through N-arylation of the homopiperazine ring. The most prominent and versatile method for this is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org
This cross-coupling reaction involves the reaction of homopiperazine with an aryl halide (e.g., 2-bromoanisole (B166433) or 2-chloroanisole) or an aryl triflate. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium precursor like Pd(OAc)₂ or a pre-formed complex. A crucial component is the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. wikipedia.orglibretexts.org A variety of sophisticated ligands, such as BippyPhos, have been developed to ensure high yields and broad substrate scope, even for challenging aryl chlorides. researchgate.net The reaction is performed in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), which is necessary to deprotonate the amine and facilitate the catalytic cycle. libretexts.org This method has largely replaced harsher, classical techniques like the Goldberg reaction for the synthesis of aryl amines due to its milder conditions and greater functional group tolerance. wikipedia.org
Synthesis of Diverse this compound Derivatives
With the 2-methoxyphenyl group installed, the remaining secondary amine at the N4 position of the diazepane ring serves as a versatile point for diversification, allowing for the synthesis of a wide array of derivatives.
Strategies for N-Derivatization (e.g., Carboxamides, Carbothioamides, Piperazine (B1678402) Conjugates)
The N-H group of this compound can be readily converted into various functional groups.
Carboxamides: Amide bond formation is a straightforward derivatization. This can be achieved by reacting the parent compound with an acyl chloride or carboxylic acid. When using a carboxylic acid, a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) is typically employed to activate the acid for nucleophilic attack by the diazepane nitrogen.
Carbothioamides: The corresponding carbothioamides can be synthesized by reacting this compound with an appropriate aryl isothiocyanate in a suitable solvent like dichloromethane, often with a base such as triethylamine (B128534) (TEA). researchgate.net This reaction provides a direct route to the carbothioamide functionality.
Piperazine Conjugates: More complex derivatives can be formed by linking the this compound core to other heterocyclic systems, such as piperazine. This can be accomplished through N-alkylation or N-acylation strategies. For example, reacting the core molecule with a piperazine derivative carrying a suitable electrophilic group (e.g., a haloalkyl or acyl chloride substituent) creates a larger, conjugated molecule.
Development of Advanced Synthetic Protocols
The synthesis of this compound and its derivatives benefits from modern advancements in synthetic methodology. The use of highly efficient and robust palladium catalyst systems for the key N-arylation step is a prime example. researchgate.net Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer a powerful strategy for rapidly building molecular diversity. researchgate.net Protocols that combine several transformations into a one-pot sequence, such as the synthesis of N-aryl heterocycles from ammonia (B1221849) and aryl halides through tandem N-arylation/hydroamination reactions, showcase the drive towards more efficient and atom-economical synthetic routes.
Spectroscopic and Chromatographic Methods for Compound Characterization in Academic Synthesis
The structural elucidation of this compound and related analogues in a research setting relies on a suite of powerful analytical methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific experimental data for this compound is not extensively reported in publicly accessible literature, the characterization of analogous compounds provides a clear framework for the expected analytical data.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the 2-methoxyphenyl group would appear as a complex multiplet in the aromatic region (typically δ 6.8-7.5 ppm). The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The protons of the diazepane ring would exhibit a series of multiplets in the upfield region, corresponding to the chemically non-equivalent methylene (B1212753) groups. The integration of these signals would confirm the ratio of protons in the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic ring would resonate in the downfield region (δ 110-160 ppm), with the carbon attached to the methoxy group and the carbon attached to the nitrogen atom having characteristic chemical shifts. The methoxy carbon would appear around δ 55 ppm. The carbon atoms of the diazepane ring would be found in the more upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on known chemical shift values for similar structures. Actual experimental values may vary.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Methoxyphenyl-H | 6.8 - 7.2 (m) | 110 - 158 |
| Methoxy (OCH₃) | ~3.8 (s) | ~55 |
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound (molar mass: 206.28 g/mol), a high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the diazepane ring and the methoxyphenyl substituent, providing additional structural evidence.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of chromatographic analysis, used to assess the purity of the synthesized compound and to monitor the progress of a reaction. In the synthesis of 1,4-diazepane analogues, reversed-phase HPLC is commonly employed. A typical method would utilize a C18 column with a gradient elution system, often a mixture of water (containing an additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification. Furthermore, the peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. For instance, studies on related N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines have utilized HPLC to separate and quantify the desired product from various byproducts. nih.gov
Table 2: Illustrative HPLC Parameters for Analysis of 1-Aryl-1,4-diazepane Analogues This table represents typical, not specific, parameters for the analysis of related compounds.
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., 5% to 95% B over 10 minutes |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
Principles of SAR Analysis in Seven-Membered Heterocycles
Seven-membered heterocyclic rings, such as the 1,4-diazepane core, present unique structural features that are central to SAR analysis. Unlike their five- or six-membered counterparts, these larger rings exhibit greater conformational flexibility. This flexibility allows them to adopt a variety of shapes, such as boat, twist-boat, and chair conformations, which can significantly influence how a molecule interacts with its biological target. nih.govchemisgroup.us
The principles of SAR in this context revolve around understanding how modifications to the ring's structure and its substituents affect this conformational preference and, consequently, the compound's pharmacological activity. Key considerations in the SAR analysis of seven-membered heterocycles include:
Ring Conformation: The energetic favorability of different conformations and the barriers to their interconversion are critical. The specific conformation adopted by the diazepane ring can dictate the spatial orientation of its substituents, which is crucial for optimal binding to a receptor or enzyme active site. nih.govresearchgate.net
Substitution Patterns: The position, nature, and stereochemistry of substituents on the heterocyclic ring can have profound effects. Substituents can influence the ring's conformation, introduce new points of interaction with the target, or block undesirable interactions.
Fusion of Additional Rings: The fusion of other rings, such as a benzene (B151609) ring in benzodiazepines, can restrict the conformational freedom of the seven-membered ring, leading to more rigid structures. chemisgroup.usnih.gov This can be advantageous in locking the molecule into a bioactive conformation.
Influence of Substituent Variations on Pharmacological Profiles
The pharmacological profile of this compound derivatives can be finely tuned by strategic modifications at various positions of the molecule. These modifications are typically explored at the methoxyphenyl moiety, the 1,4-diazepane ring itself, and any linker or terminal groups.
The 2-methoxyphenyl group is a common starting point for SAR studies. Alterations to this aromatic ring can significantly impact a compound's binding affinity and selectivity. Research has shown that both the position and the electronic nature of substituents on this phenyl ring are critical.
For instance, in a series of 1,4-diazepane derivatives targeting cannabinoid receptor 2 (CB2), modifications to the aryl group were a key focus. nih.gov While specific data on the 2-methoxyphenyl group itself is part of a broader exploration, the general principle of aryl substitution is well-established. The introduction of different substituents can alter the electronic distribution and steric properties of the ring, influencing interactions with the target protein.
| Modification | General Observation on Activity |
| Shifting the methoxy group (e.g., to the 3- or 4-position) | Can lead to a decrease or alteration in receptor affinity and selectivity. |
| Replacing the methoxy group with other substituents (e.g., halogens, alkyl groups) | Can modulate lipophilicity and electronic properties, impacting both potency and pharmacokinetic profiles. |
| Introducing additional substituents on the phenyl ring | Can provide additional contact points with the receptor, potentially increasing binding affinity. nih.gov |
This table presents generalized trends observed in SAR studies of related aryl-substituted heterocyclic compounds. The specific impact of these modifications can be highly dependent on the biological target.
Key diversification strategies include:
Introduction of Substituents: Placing substituents on the carbon or nitrogen atoms of the diazepane ring can have a significant impact on activity. For example, in the development of factor Xa inhibitors, the 1,4-diazepane moiety was designed to interact with a specific binding pocket of the enzyme. nih.gov
Ring Contraction or Expansion: While not strictly a 1,4-diazepane derivative, the principles of ring modification are relevant. Exploring different ring sizes can help to determine the optimal geometry for receptor binding.
Fusion with Other Rings: Creating polycyclic structures by fusing other rings to the diazepane core can restrict conformational flexibility and lead to more potent and selective compounds. nih.gov
In many derivatives of this compound, the core structure is connected to other chemical moieties via a linker. The nature of this linker and the terminal group at its end are critical determinants of pharmacological activity.
For example, in a series of piperazine derivatives, which share structural similarities with 1,4-diazepanes, the linker and terminal groups were systematically varied to optimize narcotic agonist and antagonist activity. nih.gov These studies revealed that the length, rigidity, and chemical nature of the linker can profoundly affect how the molecule fits into the binding site. Similarly, the terminal group can engage in specific interactions, such as hydrogen bonding or hydrophobic interactions, that are essential for high-affinity binding.
| Compound Series | Linker/Terminal Group Modification | Impact on Activity | Reference |
| Piperazine Derivatives | Variation of N-substituent | Strong influence on analgesic activity and receptor selectivity. | nih.gov |
| 1,4-bis(arylsulfonamido)benzene derivatives | Introduction of O-linked fragments | Provided more structural diversity and led to improved inhibitory activity. | nih.gov |
Conformational Dynamics and Their Role in Ligand-Target Recognition
The inherent flexibility of the 1,4-diazepane ring means that it exists as an equilibrium of different conformations. nih.gov The specific conformation that is recognized by and binds to the biological target is known as the "bioactive conformation." Understanding the conformational dynamics of these molecules is therefore crucial for rational drug design.
NMR spectroscopy, X-ray crystallography, and computational modeling are powerful tools used to study the conformational preferences of 1,4-diazepane derivatives. nih.gov These studies can reveal the lowest energy conformations in solution and in the solid state. For instance, research on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists showed that these molecules adopt an unexpected low-energy twist-boat conformation stabilized by an intramolecular π-stacking interaction. nih.gov This finding suggested that this specific conformation mimics the bioactive conformation required for receptor binding.
The ability of the 1,4-diazepane ring to adopt different shapes allows it to adapt to the topology of various binding sites. However, pre-organizing the molecule into its bioactive conformation through structural modifications can reduce the entropic penalty of binding and lead to higher affinity.
Rational Design through Bioisosteric Replacement
Bioisosteric replacement is a powerful strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties. cambridgemedchemconsulting.comdrughunter.com This approach is used to optimize potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. cambridgemedchemconsulting.com
In the context of this compound derivatives, bioisosteric replacement can be applied to various parts of the molecule:
The Methoxyphenyl Moiety: The phenyl ring can be replaced by other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) to explore different electronic and steric interactions. The methoxy group itself can be replaced by other groups of similar size and polarity, such as a fluorine atom or an amino group. cambridgemedchemconsulting.com
The 1,4-Diazepane Ring: While direct replacement of the entire ring is less common, specific atoms within the ring can be considered for bioisosteric substitution.
Linker and Terminal Groups: Carboxylic acid or amide functionalities in a linker or terminal group can be replaced by bioisosteres like tetrazoles or oxadiazoles (B1248032) to improve metabolic stability or cell permeability. drughunter.comnih.gov
For example, the development of muscarinic acetylcholine (B1216132) receptor ligands has utilized bioisosteric replacement of a lactone ring with structures like 1,3-benzodioxoles and oxazolidinones. nih.gov This approach led to compounds with improved activity. The strategic application of bioisosteric replacement allows for the fine-tuning of a lead compound to achieve a more desirable pharmacological profile.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory, HOMO/LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-(2-Methoxyphenyl)-1,4-diazepane. By solving the Schrödinger equation for the molecule, DFT can provide a detailed picture of its electron distribution, molecular orbitals, and electrostatic potential.
A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, which can be indicative of greater biological activity. oaji.netnih.govaimspress.com For molecules similar to this compound, the HOMO is often localized on the electron-rich methoxyphenyl ring, while the LUMO may be distributed across the diazepine (B8756704) ring and the phenyl group. This distribution highlights the regions of the molecule most likely to participate in chemical reactions and biological interactions.
These calculations also allow for the determination of various chemical reactivity descriptors, as summarized in the table below.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |
This table presents key quantum chemical descriptors and their significance in assessing the reactivity of a molecule like this compound.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, which is structurally related to known serotonergic agents, docking studies are frequently performed with serotonin (B10506) receptors, such as the 5-HT1A receptor. nih.govnih.gov
These studies have revealed that the arylpiperazine moiety, a core component of the target compound, is crucial for binding. The protonated nitrogen of the diazepine ring often forms a key salt bridge interaction with a conserved aspartate residue (Asp116) in the binding pocket of the 5-HT1A receptor. nih.gov The methoxyphenyl group typically engages in hydrophobic and van der Waals interactions with aromatic residues like phenylalanine and tryptophan within the receptor's active site. nih.gov
The binding affinity and orientation of this compound within the receptor's binding site can be scored and ranked, providing a prediction of its potential as an agonist or antagonist. These studies are fundamental in understanding the structure-activity relationships of this class of compounds.
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations of this compound bound to a receptor can reveal the stability of the binding pose and the conformational changes that both the ligand and the receptor undergo. mdpi.comnih.gov
These simulations can confirm the key interactions predicted by docking and identify additional transient interactions that may contribute to binding affinity. The flexibility of the 1,4-diazepane ring is a key feature that can be explored through MD simulations, showing how it adapts its conformation to fit optimally within the binding pocket. The stability of the ligand-receptor complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. A stable RMSD suggests a stable binding mode.
Virtual Screening and Library Design for Novel 1,4-Diazepane Derivatives
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the 1,4-diazepane scaffold, virtual screening can be employed to discover novel derivatives with improved affinity, selectivity, or pharmacokinetic properties. nih.gov
Structure-based virtual screening would involve docking a library of compounds into the binding site of a target receptor, such as the 5-HT1A receptor, and ranking them based on their predicted binding affinity. Ligand-based virtual screening, on the other hand, uses the known structure of an active compound like this compound as a template to search for structurally similar molecules.
These screening efforts can lead to the design of focused libraries of novel 1,4-diazepane derivatives for synthesis and biological evaluation, accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 1,4-diazepane derivatives, QSAR models can be developed to predict their affinity for specific receptors, such as the 5-HT1A receptor. mdpi.comnih.gov
These models are built using a training set of compounds with known activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to create an equation that relates these descriptors to the biological activity. mdpi.com
A well-validated QSAR model can then be used to predict the activity of new, unsynthesized 1,4-diazepane derivatives, allowing for the prioritization of compounds for synthesis and testing. This predictive capability significantly enhances the efficiency of lead optimization in drug discovery.
Biological Activities and Mechanistic Investigations of 1 2 Methoxyphenyl 1,4 Diazepane Analogues in Vitro and Preclinical Cellular/biochemical Studies
Receptor Ligand Profiling and Target Engagement
The unique structure of 1-(2-methoxyphenyl)-1,4-diazepane analogues allows them to interact with a range of G-protein coupled receptors, which are crucial for cellular signaling and are often implicated in various disease states.
Alterations in the brain's dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) systems are linked to several mental health disorders. nih.gov Consequently, the development of drugs that can selectively target specific dopamine and serotonin receptor subtypes is a significant area of research. mhmedical.com Serotonin, for instance, modulates dopaminergic function through at least 14 different receptor subtypes. nih.gov The 5-HT1A, 5-HT1B, 5-HT2A, 5-HT3, and 5-HT4 receptors generally facilitate dopamine release, while the 5-HT2C receptor has an inhibitory effect. nih.gov
Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) have been synthesized and studied to improve selectivity for the 5-HT1A receptor over α1-adrenergic receptors. nih.gov While NAN-190 binds with high affinity to 5-HT1A receptors, it also shows significant affinity for α1-adrenergic receptors. nih.gov Structure-activity relationship studies revealed that replacing the phthalimide (B116566) group with bulky alkyl amides, such as an adamantanecarboxamido group, resulted in a 160-fold increase in selectivity for the 5-HT1A receptor. nih.gov This analogue, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, retained high affinity for the 5-HT1A receptor and demonstrated antagonist activity in functional assays. nih.gov
Table 1: Receptor Binding Affinity of a 1-(2-Methoxyphenyl)piperazine Analogue
| Compound | 5-HT1A Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) | Selectivity (α1/5-HT1A) |
|---|---|---|---|
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 | 64 | 160 |
Data sourced from a study on analogues of the 5-HT1A serotonin antagonist. nih.gov
The P2X4 receptor, an ATP-gated cation channel, is implicated in conditions like neuropathic pain and cancer. nih.gov Research into 1,4-diazepine-based compounds has led to the development of potent P2X4 receptor antagonists. nih.govnih.gov For instance, a series of 1,5-dihydro-2H-naphtho[1,2-b] nih.govnih.govdiazepine-2,4(3H)-diones were synthesized and evaluated for their P2X4 receptor activity. nih.gov The 4-pyridyl and 6-methyl analogues demonstrated the highest potency at the human P2X4 receptor and showed selectivity over other P2X receptor subtypes. nih.gov These compounds also exhibited neuroprotective effects in a mouse model of ischemic stroke. nih.gov
Enzyme Modulation and Kinase Inhibition Properties
Some diazepine (B8756704) derivatives have been shown to inhibit enzyme activity. For example, 1-(5-chlornaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine (ML-9) acts as an inhibitor of myosin light-chain kinase (MLCK). nih.gov Studies on bovine adrenal chromaffin cells revealed that ML-9 inhibited catecholamine secretion by blocking transmembrane Ca2+ uptake, rather than by directly interfering with the intracellular Ca2+-dependent secretion mechanism. nih.gov
In Vitro Antiproliferative and Cytotoxic Efficacy
The potential of 1,4-diazepane analogues as anticancer agents has been investigated in various cancer cell lines.
Acute leukemia is a cancer of the blood and bone marrow characterized by the rapid production of abnormal blood cells. nih.gov New therapeutic agents are needed, particularly for resistant forms of the disease. nih.gov In one study, a series of novel ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were synthesized and evaluated for their cytotoxic potential against five different leukemia cell lines. nih.gov Several of these compounds showed promising activity against both lymphoid and myeloid leukemia cell lines, with some exhibiting high selectivity for cancer cells over normal hematopoietic cells. nih.gov While not direct analogues of this compound, this research highlights the potential of related heterocyclic scaffolds in leukemia treatment.
The mechanisms by which these compounds inhibit cancer cell growth are an active area of investigation. Some small molecule compounds, referred to as CARP-1 Functional Mimetics (CFMs), have been shown to inhibit the growth of various cancer cells, including drug-resistant breast cancer cell lines. researchgate.net These compounds appear to work in part by increasing the levels of CARP-1, a protein that regulates apoptosis, leading to cell cycle arrest and programmed cell death. researchgate.net Specifically, one of the most potent CFMs was found to induce the extrinsic pathway of apoptosis by upregulating TRAIL receptors and caspases 8 and 3. researchgate.net
Antimicrobial Activities (e.g., Antibacterial, Antitubercular, Antifungal)
Currently, there is no publicly available research detailing the antimicrobial properties of this compound or its direct analogues. Studies evaluating its efficacy against common bacterial, tubercular, or fungal strains have not been found. Therefore, data tables of minimum inhibitory concentrations (MIC) or other measures of antimicrobial activity cannot be generated at this time.
Antioxidant Potential and Related Biochemical Pathways
The antioxidant capabilities of this compound and its derivatives have not been characterized in published literature. There are no available studies that have assessed its ability to scavenge free radicals or its effects on biochemical pathways associated with oxidative stress.
Exploration of Molecular Mechanisms of Action and Biochemical Pathways
Detailed mechanistic studies to elucidate the specific biological interactions of this compound are not yet available.
Identification of Specific Biological Targets
The specific molecular targets of this compound and its analogues have not been identified in the currently accessible scientific literature. Research to pinpoint its direct binding partners, such as specific receptors, enzymes, or ion channels, has not been reported.
Pathway Analysis in Cell-Based Assays
As no specific biological targets have been identified, there have been no subsequent pathway analyses in cell-based assays for this compound or its analogues.
Future Directions and Emerging Research Avenues for 1 2 Methoxyphenyl 1,4 Diazepane Research
Advanced Design Principles for Enhanced Selectivity and Potency
The development of next-generation analogues of 1-(2-methoxyphenyl)-1,4-diazepane will hinge on sophisticated design principles aimed at maximizing on-target potency while minimizing off-target effects. The core strategy involves fine-tuning the molecule's structure to optimize interactions with specific receptor subtypes.
Key research directions include:
Conformational Constraint and Expansion: The inherent flexibility of the seven-membered diazepane ring can be both an advantage and a challenge. Future design will likely incorporate strategies to lock the molecule into a bioactive conformation. A conformational expansion approach, evolving from more rigid piperidine-based compounds to the diazepane scaffold, has already proven effective in yielding derivatives with high affinity for sigma receptors (σR). nih.gov
Pharmacophore-Guided Modifications: Building upon known structure-activity relationships (SAR), researchers can employ pharmacophore modeling to guide modifications. For related arylpiperazine and diazepane structures targeting receptors like the 5-HT₆ receptor, it's understood that a positively charged basic amine function is crucial for receptor binding. openpharmaceuticalsciencesjournal.com Future designs will systematically alter the aryl moiety (the 2-methoxyphenyl group), the linker, and substituents on the diazepane ring to enhance binding affinity and selectivity. For instance, in related (2-methoxyphenyl)piperazine series, replacing a terminal heteroaryl amide with a cycloalkyl group led to compounds with significantly enhanced affinity for 5-HT1A receptor sites. nih.gov
Bioisosteric Replacement: To improve pharmacokinetic properties and fine-tune electronic distribution, bioisosteric replacement will be a key tool. This involves substituting specific functional groups with others that have similar physical or chemical properties. For example, exploring alternatives to the methoxy (B1213986) group on the phenyl ring could modulate metabolism and target engagement.
| Design Principle | Objective | Expected Outcome |
| Conformational Expansion | To leverage the diazepane ring structure for optimal receptor fit. | Increased affinity and selectivity for specific targets like sigma receptors. nih.gov |
| Pharmacophore Modeling | To identify and maintain essential structural features for biological activity. | Design of novel analogues with predictable high affinity for targets like 5-HT₆ receptors. openpharmaceuticalsciencesjournal.com |
| Systematic Substitution | To probe the SAR and optimize interactions with the target's binding pocket. | Enhanced potency and reduced off-target activity. nih.gov |
| Bioisosteric Replacement | To improve drug-like properties (e.g., solubility, metabolic stability). | Analogues with improved pharmacokinetic profiles. |
Development of Novel Synthetic Methodologies for Complex Analogues
Accessing a diverse chemical space of 1,4-diazepane analogues requires the development of more efficient, versatile, and scalable synthetic methods. While traditional multi-step syntheses exist, future research will focus on innovative approaches to build complexity and introduce chirality.
Emerging synthetic strategies include:
Asymmetric Synthesis: The synthesis of chiral 1,4-diazepanes is critical, as enantiomers often exhibit different biological activities and toxicities. mdpi.com Asymmetric reductive amination, using imine reductases, presents a powerful enzymatic method for constructing chiral 1,4-diazepanes with high enantiomeric excess. researchgate.net
Formal Cyclization Strategies: Novel cyclization methods that can rapidly construct the diazepine (B8756704) core from readily available starting materials are highly sought after. One such innovative approach is an amphoteric diamination strategy that unites diamine derivatives with electron-deficient allenes in a formal [n+2] cyclization, offering a one-step synthesis under mild conditions. researchgate.net
Multi-Component Reactions: Designing reactions where three or more reactants combine in a single step to form the desired product can dramatically increase synthetic efficiency. Applying this logic to the diazepine scaffold would allow for the rapid generation of diverse libraries of analogues for screening.
Synthesis from Novel Precursors: Researchers are exploring unconventional starting materials to access highly functionalized diazepines. One promising method involves using substituted diaziridines, which under simple and inexpensive reaction conditions, can efficiently produce a variety of diazepine and benzodiazepine (B76468) scaffolds. digitellinc.com
| Synthetic Method | Description | Advantage |
| Asymmetric Reductive Amination | Employs enzymes (imine reductases) for the intramolecular reductive amination of aminoketones. researchgate.net | High enantiomeric excess, producing specific stereoisomers. researchgate.net |
| Formal [n+2] Cyclization | A one-step reaction combining a diamine derivative with an electron-deficient allene. researchgate.net | High efficiency, mild conditions, and good functional group tolerance. researchgate.net |
| Multi-Step Acylation/Alkylation | A sequential approach involving protection, acylation, deprotection, and subsequent N-alkylation. nih.gov | A reliable and established method for generating specific subseries of derivatives. nih.gov |
| Diaziridine Rearrangement | Utilizes substituted diaziridines as precursors that rearrange to form the diazepine core. digitellinc.com | Efficient and cost-effective access to complex and functionalized diazepines. digitellinc.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of this compound analogues. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions far beyond human capacity, accelerating the discovery pipeline. nih.gov
Key applications include:
Predictive QSAR Modeling: AI-driven Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of hypothetical analogues before they are synthesized. nih.gov By training algorithms on existing data for 1,4-diazepane derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success. For instance, 3D-QSAR models have already been used to predict the in-silico binding affinities of novel diazepanyl-methyl-phenyl-sulphonamide analogues for the 5-HT₆ receptor. openpharmaceuticalsciencesjournal.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nih.gov By providing the model with desired properties (e.g., high affinity for a specific target, low predicted toxicity, blood-brain barrier permeability), these algorithms can propose novel 1,4-diazepane derivatives that a human chemist might not have conceived.
Pharmacokinetic and Toxicity Prediction: A major hurdle in drug development is poor ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. ML models can be trained to predict these properties based on a molecule's structure, allowing for the early deselection of candidates likely to fail in later stages. researchgate.net
Application in Chemical Biology as Tool Compounds
Beyond their therapeutic potential, highly selective and potent this compound analogues are valuable as "tool compounds" in chemical biology. ucsf.edu These chemical probes are used to interrogate biological systems, helping to elucidate the function of specific proteins and pathways. researchgate.net
Future applications in this area include:
Target Validation: A potent and selective ligand for a specific receptor can be used to confirm the receptor's role in a disease model. For example, a highly selective sigma-1 receptor (σ1R) antagonist derived from the diazepane scaffold could be used in cell cultures or animal models to explore the downstream effects of σ1R blockade, thereby validating it as a drug target for neurodegenerative disorders. nih.gov
Probing Receptor Function: Chemical tools are used to activate or inhibit proteins to understand their biological roles in detail. ucsf.edu Analogues of this compound could be used to study the complex signaling mechanisms of G-protein coupled receptors (GPCRs), distinguishing between different downstream pathways that a single receptor might activate.
Imaging Agents: By attaching a radioactive isotope or a fluorescent tag to a highly specific diazepane ligand, researchers can create imaging agents for techniques like Positron Emission Tomography (PET). These agents would allow for the visualization and quantification of target receptors in the living brain, aiding in disease diagnosis and in understanding the pharmacodynamics of new drugs.
Exploration of New Therapeutic Indications based on Mechanism of Action
The known biological targets of 1,4-diazepane derivatives, such as sigma receptors and serotonin (B10506) receptors, are implicated in a growing number of pathologies beyond their traditional roles. nih.govopenpharmaceuticalsciencesjournal.com This opens up exciting avenues for exploring new therapeutic applications for this compound and its analogues.
Potential new indications include:
Oncology: The expression of σ1R has been found to be increased in certain types of cancer cells, suggesting a role in tumor biology. nih.gov This raises the possibility of repurposing selective σ1R ligands based on the 1,4-diazepane scaffold as potential anti-cancer agents, either alone or in combination with existing chemotherapies.
Neuroinflammatory and Neurodegenerative Diseases: The σ1R is localized at the mitochondria-associated ER membrane, a critical hub for cellular stress responses and calcium signaling. nih.gov Ligands that modulate this receptor could therefore have neuroprotective effects in conditions characterized by neuroinflammation and neuronal death, such as Alzheimer's disease or Parkinson's disease. Furthermore, since brain glucose hypometabolism and iron accumulation are known biomarkers for multiple neurological disorders, compounds that can modulate these pathways via receptor interaction are of high interest. mdpi.com
Metabolic Disorders: While a less explored area, some GPCRs targeted by arylpiperazine-like compounds are known to play roles in metabolic regulation. As new links between the CNS and metabolic diseases like type 2 diabetes are uncovered, there may be opportunities to investigate the utility of these compounds in novel therapeutic contexts. nih.gov
Q & A
Basic: What are the key synthetic steps and purification methods for 1-(2-Methoxyphenyl)-1,4-diazepane?
Answer:
The synthesis involves sequential protection, coupling, and deprotection steps:
Protection : React 1,4-diazepane with di-tert-butyl dicarbonate to form tert-butyl 1,4-diazepane-1-carboxylate .
Buchwald-Hartwig Coupling : Use Pd₂(dba)₃ and (±)-BINAP as catalysts to couple the protected diazepane with 2-methoxyphenyl bromide in degassed xylene at 110°C for 21 hours .
Deprotection : Remove the tert-butyl group using trifluoroacetic acid (TFA) to yield the final compound .
Purification : Normal-phase chromatography (20% methanol in ethyl acetate) is critical for isolating the product, achieving a 53% yield .
Advanced: How can researchers optimize low yields in aryl-substituted diazepane syntheses?
Answer:
Low yields (e.g., 38% for 1-(2,4-dichlorophenyl)-1,4-diazepane ) often stem from steric hindrance or inefficient catalysis. Methodological improvements include:
- Catalyst Screening : Replace Pd₂(dba)₃ with Pd(OAc)₂ for better electron-deficient aryl coupling .
- Solvent Optimization : Use toluene instead of xylene to enhance reaction efficiency .
- Temperature Control : Extend reaction time at lower temperatures (e.g., 80°C for 24–48 hours) to avoid decomposition .
Validation : Monitor reaction progress via TLC and confirm purity with LC-MS to identify byproducts .
Analytical: What spectroscopic techniques validate the structure of this compound?
Answer:
- ¹H NMR : Key signals include aromatic protons (δ 6.75–7.17 ppm), methoxy group (δ 3.43–3.47 ppm), and diazepane backbone protons (δ 1.78–2.91 ppm) .
- ¹³C NMR : Confirms the methoxyphenyl moiety (δ 154.2 ppm for the methoxy carbon) and diazepane carbons .
- Mass Spectrometry (MS) : The molecular ion peak [M+H⁺] at m/z 219.1 confirms the molecular weight .
Advanced: How do structural modifications impact biological activity in dopamine receptor studies?
Answer:
- Substitution Effects : Replacing the 2-methoxyphenyl group with a 2-cyanophenyl moiety reduces D3 receptor affinity (Ki shifts from 12 nM to 44 nM), highlighting the role of electron-withdrawing groups in receptor interaction .
- Lipophilicity : ClogP calculations (e.g., ClogP = 2.1 for this compound) guide solubility adjustments for blood-brain barrier penetration .
Methodology : Radioligand binding assays (using [³H]spiperone) and functional cAMP assays quantify receptor affinity and antagonism .
Methodological: How should researchers resolve contradictions in reported synthesis yields?
Answer:
Contradictions (e.g., 53% vs. 38% yields for similar compounds ) require:
Replication : Repeat experiments under identical conditions (catalyst, solvent, temperature).
Byproduct Analysis : Use HPLC-MS to identify impurities from competing side reactions (e.g., dehalogenation in dichlorophenyl derivatives) .
Computational Validation : Apply DFT calculations to assess reaction feasibility and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
